Fosifidancitinib - 1237168-58-9

Fosifidancitinib

Catalog Number: EVT-268660
CAS Number: 1237168-58-9
Molecular Formula: C21H21FN5O7P
Molecular Weight: 505.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Janus kinase inhibitor
Overview

Fosifidancitinib is a novel compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily classified as a small molecule inhibitor targeting specific pathways involved in inflammatory and autoimmune diseases. The compound's development is rooted in the need for effective treatments for conditions such as rheumatoid arthritis and psoriasis, where current therapies may not provide adequate relief or have significant side effects.

Source

Fosifidancitinib was developed through collaborative research efforts involving various pharmaceutical and biotechnology companies. Its synthesis and optimization were guided by the principles of structure-activity relationship studies, which aim to enhance the efficacy and safety profile of potential therapeutic agents.

Classification

Fosifidancitinib belongs to the class of compounds known as Janus kinase inhibitors. These inhibitors play a crucial role in modulating immune responses by interfering with the signaling pathways activated by cytokines. The compound is particularly noted for its selective inhibition of Janus kinase 1, which is instrumental in mediating inflammatory processes.

Synthesis Analysis

Methods

The synthesis of Fosifidancitinib involves several key steps, typically starting from readily available precursors. The synthetic route can be divided into the following stages:

  1. Formation of Key Intermediates: Initial reactions focus on creating intermediates that possess the necessary functional groups for further modification.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions that form the core structure of Fosifidancitinib.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired product from unreacted materials and byproducts.

Technical Details

The synthesis may utilize various techniques including:

  • Refluxing: To drive reactions to completion.
  • Solvent Selection: Choice of solvents can significantly affect yield and purity.
  • Temperature Control: Precise temperature management is crucial for optimizing reaction rates.
Molecular Structure Analysis

Structure

Fosifidancitinib exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows it to interact selectively with Janus kinase 1.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 334.36 g/mol
  • Structural Features: Contains aromatic rings, amine groups, and ether functionalities that are essential for its mechanism of action.
Chemical Reactions Analysis

Reactions

Fosifidancitinib undergoes various chemical reactions during its synthesis and metabolism:

  • Nucleophilic Substitution: Key in forming bonds between different molecular fragments.
  • Oxidation/Reduction: These reactions can modify functional groups, affecting the compound's reactivity and stability.

Technical Details

The reaction conditions (temperature, pressure, catalyst presence) must be carefully controlled to ensure high yields and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm product identity.

Mechanism of Action

Process

Fosifidancitinib exerts its pharmacological effects through selective inhibition of Janus kinase 1. By blocking this enzyme, the compound disrupts downstream signaling pathways that lead to inflammation and immune activation.

Data

  • Inhibition Profile: Studies indicate that Fosifidancitinib demonstrates a high selectivity for Janus kinase 1 over other kinases, which reduces potential side effects associated with broader-spectrum inhibitors.
  • Biological Assays: In vitro assays reveal significant reductions in cytokine production from activated immune cells upon treatment with Fosifidancitinib.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Exhibits stability under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: The compound's solubility can vary significantly with changes in pH, which may impact its bioavailability.
Applications

Scientific Uses

Fosifidancitinib has potential applications in treating various autoimmune disorders due to its targeted mechanism of action. Research is ongoing to explore its efficacy in conditions such as:

  • Rheumatoid Arthritis: A chronic inflammatory disorder affecting joints.
  • Psoriasis: An autoimmune condition characterized by rapid skin cell proliferation.
  • Other Inflammatory Diseases: Preliminary studies suggest possible benefits in other inflammatory conditions where Janus kinase signaling plays a role.
Introduction to Fosifidancitinib

Historical Development and Discovery

Fosifidancitinib (Chemical Abstracts Service registry: 1237168-58-9) emerged from systematic structure-activity optimization efforts aimed at enhancing kinase selectivity. Initial discovery data identified it as a potent oral inhibitor targeting Janus kinases (JAKs), with preclinical characterization revealing high specificity for JAK1 and JAK3 isoforms [4] [6]. Its molecular scaffold—C₂₁H₂₁FN₅O₇P—incorporates a fluorinated aromatic system and phosphonate groups to optimize target binding and pharmacokinetic stability [6]. Unlike biologics, Fosifidancitinib’s low molecular weight (505.39 g/mol) enables efficient cellular penetration, making it suitable for systemic immune modulation [4]. The compound was advanced to investigational status based on robust in vitro efficacy in suppressing interleukin (IL)-4 and IL-13 signaling, cytokines central to allergic and autoimmune cascades [6].

  • Table 1: Key Chemical Identifiers of Fosifidancitinib
    PropertyValue
    CAS Registry Number1237168-58-9
    Molecular FormulaC₂₁H₂₁FN₅O₇P
    Molecular Weight505.39 g/mol
    SMILES NotationO=C1OC2=CC=C(NC3=NC(NC4=CC(C)=C(F)C(OC)=C4)=NC=C3C)C=C2N1COP(O)(O)=O
    Primary TargetJAK1/JAK3 Kinases

Classification Within Pharmacological Taxonomies

Fosifidancitinib is taxonomically categorized as a selective JAK inhibitor within the broader class of enzyme-targeted immunomodulators. It exhibits a distinct inhibition profile:

  • Mechanistic Action: By competitively binding to the ATP-site of JAK1 and JAK3, Fosifidancitinib disrupts the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. This impedes downstream transcription of pro-inflammatory genes responsive to cytokines (e.g., IL-2, IL-4, IL-6, IL-13) [4] [6].
  • Selectivity Spectrum: Unlike pan-JAK inhibitors (e.g., Tofacitinib), Fosifidancitinib’s 50-fold selectivity for JAK1/3 over JAK2 minimizes interference with hematopoiesis—a key safety consideration [6].
  • Therapeutic Indications: It is classified under investigational agents for:
  • Allergic conditions (e.g., severe asthma)
  • Autoimmune disorders (e.g., rheumatoid arthritis, lupus) [6]
  • Chronic inflammatory diseases

  • Table 2: Pharmacological Classification of Fosifidancitinib Relative to Peer Inhibitors

    AgentJAK Isoform SelectivityTherapeutic ScopeDevelopment Status
    FosifidancitinibJAK1/JAK3 >> JAK2Autoimmune/Allergic diseasesInvestigational
    TofacitinibPan-JAKRheumatoid arthritisApproved
    BaricitinibJAK1/JAK2COVID-19, ArthritisApproved

Global Prevalence of Target Pathologies

The epidemiological burden of Fosifidancitinib’s target diseases underscores its therapeutic potential:

  • Autoimmune Diseases: Conditions like rheumatoid arthritis (RA) affect ~1% globally, with rising incidence linked to aging populations and environmental triggers [6]. In the US alone, annual costs for autoimmune disease management exceed $100 billion.
  • Allergic and Asthmatic Pathologies: Asthma prevalence has surged by 30% over the past decade, impacting 339 million people worldwide. Severe phenotypes often exhibit cytokine profiles (e.g., IL-4/IL-13) directly inhibited by Fosifidancitinib [6].
  • Treatment Gaps: Approximately 40% of autoimmune patients respond inadequately to first-line biologics or conventional disease-modifying drugs. Drug resistance—analogous to antimicrobial resistance patterns observed in tuberculosis (MDR-TB prevalence: 11.6% [8])—complicates long-term management, necessitating novel agents like kinase inhibitors [5] [8].

  • Table 3: Global Burden of Diseases Targeted by Fosifidancitinib

    Disease CategoryGlobal PrevalenceKey Pathogenic Cytokines
    Rheumatoid Arthritis1% of adult populationIL-6, TNF-α
    Severe Asthma339 million casesIL-4, IL-13, IL-5
    Systemic Lupus~5 million casesType I interferons, IL-10

Economic analyses highlight the unmet need in resource-limited regions, where biologic therapies remain inaccessible. Fosifidancitinib’s oral bioavailability positions it as a scalable alternative [6] [8].

Properties

CAS Number

1237168-58-9

Product Name

Fosifidancitinib

IUPAC Name

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate

Molecular Formula

C21H21FN5O7P

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26)

InChI Key

JTUBTEKGIDQZMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C

Solubility

Soluble in DMSO

Canonical SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.